molecular formula C21H30N2OS B2664476 4-Methylbenzyl 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl sulfide CAS No. 860610-91-9

4-Methylbenzyl 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl sulfide

Cat. No.: B2664476
CAS No.: 860610-91-9
M. Wt: 358.54
InChI Key: CDJIVJKXPBZOOB-UHFFFAOYSA-N
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Description

4-Methylbenzyl 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl sulfide is a complex organic compound featuring a 1,3,4-oxadiazole ring, a sulfide linkage, and a cyclohexyl group

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzyl 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl sulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Catalytic hydrogenation

    Substitution: Alkyl halides, nucleophiles

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced oxadiazole derivatives

    Substitution: Functionalized benzyl and cyclohexyl derivatives

Mechanism of Action

The mechanism of action of 4-Methylbenzyl 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl sulfide involves its interaction with specific molecular targets. The oxadiazole ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes . The sulfide group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylbenzyl 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl sulfide is unique due to its combination of a 1,3,4-oxadiazole ring and a sulfide linkage, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2OS/c1-3-4-5-6-17-11-13-19(14-12-17)20-22-23-21(24-20)25-15-18-9-7-16(2)8-10-18/h7-10,17,19H,3-6,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJIVJKXPBZOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=NN=C(O2)SCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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